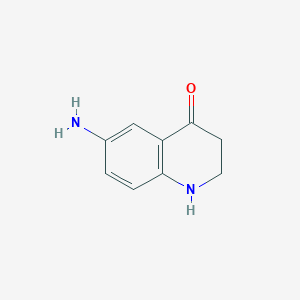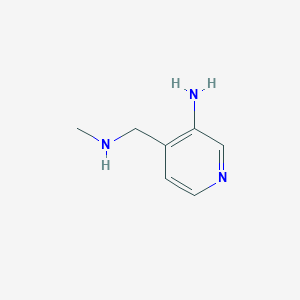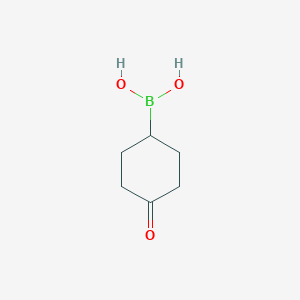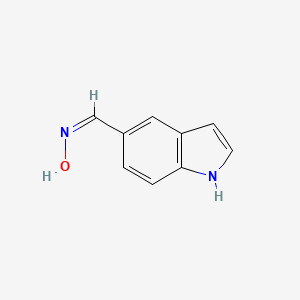![molecular formula C7H14ClN B11921685 1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)
1-Methyl-2-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to produce the desired azaspiro compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The key steps involve the use of readily available starting materials and efficient reduction techniques to ensure high yields and purity. The final product is often purified through crystallization or chromatography to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
1-Methyl-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere of piperidine in drug design, providing an alternative scaffold for developing new pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biochemical pathways and molecular targets.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets in the body. The nitrogen atom in the azaspiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can mimic the structure and function of piperidine, making it useful in the design of drugs that target similar pathways .
Comparación Con Compuestos Similares
1-Methyl-2-azaspiro[3.3]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another azaspiro compound with a slightly different structure, used as a bioisostere of piperidine.
Piperidine: A well-known heterocyclic compound used in many pharmaceuticals.
The uniqueness of this compound lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
3-methyl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-7(5-8-6)3-2-4-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
SKMGWBAELFRHJM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCC2)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)



![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)







